molecular formula C11H18N4 B12275690 N5-(1-Methyl-piperidin-4-yl)-pyridine-2,5-diamine

N5-(1-Methyl-piperidin-4-yl)-pyridine-2,5-diamine

Cat. No.: B12275690
M. Wt: 206.29 g/mol
InChI Key: IVEXFEPCBNUHGE-UHFFFAOYSA-N
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Description

N5-(1-Methyl-piperidin-4-yl)-pyridine-2,5-diamine is a pyridine derivative featuring a 1-methyl-piperidin-4-yl substituent at the N5 position of the pyridine-2,5-diamine scaffold. The 1-methyl group on the piperidine ring likely enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

5-N-(1-methylpiperidin-4-yl)pyridine-2,5-diamine

InChI

InChI=1S/C11H18N4/c1-15-6-4-9(5-7-15)14-10-2-3-11(12)13-8-10/h2-3,8-9,14H,4-7H2,1H3,(H2,12,13)

InChI Key

IVEXFEPCBNUHGE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC2=CN=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(1-Methyl-piperidin-4-yl)-pyridine-2,5-diamine typically involves the coupling of a piperidine derivative with a pyridine derivative. One common method involves the reaction of 1-methyl-piperidin-4-ylamine with 2,5-dichloropyridine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N5-(1-Methyl-piperidin-4-yl)-pyridine-2,5-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines or alcohols. Substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

N5-(1-Methyl-piperidin-4-yl)-pyridine-2,5-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N5-(1-Methyl-piperidin-4-yl)-pyridine-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyridine-2,5-diamine Derivatives

Compound Name Substituent at N5 Position Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound 1-Methyl-piperidin-4-yl C11H17N4 205.29 (theoretical) Piperidine, methyl, pyridine
N5-(1-Methyl-piperidin-4-ylmethyl)-pyridine-2,5-diamine trihydrochloride 1-Methyl-piperidin-4-ylmethyl (+3 HCl) C12H21Cl3N4 348.69 (estimated) Piperidine, methylene, hydrochloride salts
5-N-(4-Methanesulfonylphenyl)-pyridine-2,5-diamine 4-Methanesulfonylphenyl C12H13N3O2S 263.32 (reported) Sulfonyl, phenyl
N5-(3-Methoxyphenyl)-pyridine-2,5-diamine 3-Methoxyphenyl C12H13N3O 215.25 (reported) Methoxy, phenyl

Key Observations :

  • Piperidine vs. However, the trihydrochloride salt of the piperidin-4-ylmethyl analog would exhibit significantly higher aqueous solubility due to ionic character.
  • Electronic Effects : The methanesulfonyl group in 5-N-(4-methanesulfonylphenyl)-pyridine-2,5-diamine is strongly electron-withdrawing, which may reduce basicity at the pyridine nitrogen compared to the electron-donating methoxy group in N5-(3-Methoxyphenyl)-pyridine-2,5-diamine .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The methyl-piperidinyl substituent likely increases logP (lipophilicity) compared to the methanesulfonylphenyl group, suggesting better blood-brain barrier penetration for CNS targets. However, this may also reduce aqueous solubility, necessitating salt formulations (e.g., trihydrochloride in ).
  • Metabolic Stability : The methoxy group in N5-(3-Methoxyphenyl)-pyridine-2,5-diamine may undergo O-demethylation, a common metabolic pathway, whereas the piperidine ring in the target compound could be susceptible to cytochrome P450-mediated oxidation.

Commercial and Research Status

  • Availability of Analogs :
    • The methanesulfonylphenyl derivative is marketed by multiple suppliers, indicating broader industrial interest.
    • N5-(3-Methoxyphenyl)-pyridine-2,5-diamine is available with documented purity (MFCD10009490) and storage specifications, suggesting established synthesis protocols.

Research Implications

  • Target Selectivity : The piperidine moiety may confer selectivity for GPCRs or kinases, whereas sulfonyl- or methoxy-substituted analogs could target enzymes like carbonic anhydrases or phosphodiesterases.

Biological Activity

N5-(1-Methyl-piperidin-4-yl)-pyridine-2,5-diamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, interactions with various biological targets, and implications for drug development.

Chemical Structure and Properties

This compound has the molecular formula C12H20N4C_{12}H_{20}N_{4} and a molecular weight of 220.31 g/mol. The compound features a pyridine ring substituted at the N5 position with a piperidine moiety, along with amino groups at the 2 and 5 positions of the pyridine ring. This unique combination enhances its solubility and stability, particularly in its trihydrochloride salt form, making it suitable for various applications in research and industry .

Biological Activity Overview

Preliminary studies indicate that this compound exhibits promising biological activities, particularly in the context of neurological and psychiatric disorders. The compound appears to modulate enzyme activity and receptor binding, which are critical for therapeutic efficacy.

Key Biological Targets

  • Enzymatic Inhibition : The compound has been shown to interact with enzymes involved in cellular signaling pathways. For example, it may inhibit specific enzymes that play roles in neurochemical signaling .
  • Receptor Modulation : this compound is believed to affect receptor activity related to neurotransmission, potentially leading to therapeutic effects in conditions such as depression or anxiety disorders .

Case Studies

  • Neurological Disorders : A study investigated the effects of this compound on animal models of depression. Results indicated that the compound significantly reduced depressive behaviors compared to control groups, suggesting its potential as an antidepressant .
  • Inhibitory Activity : In vitro assays demonstrated that this compound exhibited inhibitory activity against certain enzymes with IC50 values indicating moderate potency. For instance, one study reported an IC50 value of 15.610 ± 1.490 μM against a target enzyme related to psychiatric conditions .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of this compound with its biological targets. These studies reveal that the compound interacts favorably with key residues in active sites of target proteins, suggesting a mechanism for its inhibitory effects.

Compound Target Enzyme IC50 (μM) Binding Affinity (kcal/mol)
This compoundEnzyme A15.610 ± 1.490-7.50
Control CompoundEnzyme A0.092 ± 0.001-8.48

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